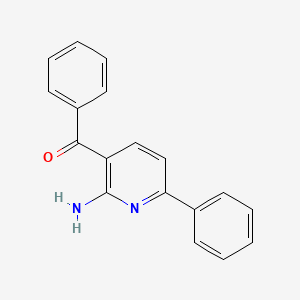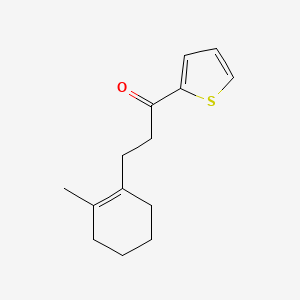![molecular formula C11H12N2O2 B14424107 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol CAS No. 80199-99-1](/img/structure/B14424107.png)
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol is a compound that features an imidazole ring attached to a phenol group through an ethoxy linker. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The phenol group is a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group, which is known for its reactivity and presence in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol typically involves the reaction of 4-hydroxyphenethyl alcohol with imidazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions may vary, but a common method involves heating the reactants at 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxyl group of the phenol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(1H-Imidazol-1-yl)ethoxy]phenol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity . The phenol group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the ethoxy linker.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Contains an ethanone group instead of a hydroxyl group.
Uniqueness
4-[2-(1H-Imidazol-1-yl)ethoxy]phenol is unique due to the presence of both the imidazole ring and the phenol group connected by an ethoxy linker. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
80199-99-1 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(2-imidazol-1-ylethoxy)phenol |
InChI |
InChI=1S/C11H12N2O2/c14-10-1-3-11(4-2-10)15-8-7-13-6-5-12-9-13/h1-6,9,14H,7-8H2 |
InChI Key |
QNZJCINSASAQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


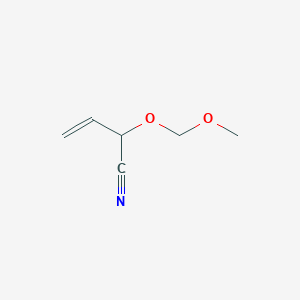
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
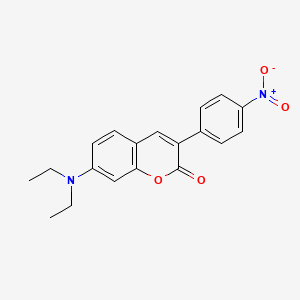

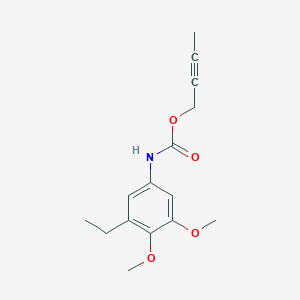

![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
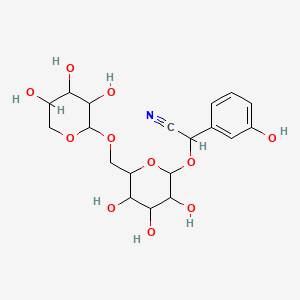
![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)

